Product packaging for 4-Methoxy-2-(piperazin-1-yl)phenol(Cat. No.:)

4-Methoxy-2-(piperazin-1-yl)phenol

Cat. No.: B13591720
M. Wt: 208.26 g/mol
InChI Key: QJQPRNIAYLDWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-2-(piperazin-1-yl)phenol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptors. This compound belongs to a class of molecules based on a phenylpiperazine structure, which is a well-characterized pharmacophore for targeting G-protein coupled receptors . Piperazine derivatives are frequently explored for their potential interactions with neurotransmitter systems. Specifically, research on analogous 2-methoxyphenyl piperazine compounds has demonstrated high affinity and selectivity for the dopamine D3 receptor subtype . The dopamine D3 receptor is a prominent target for investigative therapies aimed at neuropsychiatric disorders, including drug addiction, and Parkinson's disease-related dyskinesias . As a research chemical, it serves as a valuable scaffold for investigating receptor-ligand interactions and structure-activity relationships (SAR) . The compound should be stored in a dark place under an inert atmosphere at room temperature, consistent with the handling of similar phenolic and piperazine-based compounds . This product is intended for research purposes only and is not classified or tested for medicinal, diagnostic, or human use. Researchers should handle all materials with appropriate precautions and refer to the specific Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B13591720 4-Methoxy-2-(piperazin-1-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-methoxy-2-piperazin-1-ylphenol

InChI

InChI=1S/C11H16N2O2/c1-15-9-2-3-11(14)10(8-9)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3

InChI Key

QJQPRNIAYLDWHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 2 Piperazin 1 Yl Phenol and Its Structural Analogues

Established Synthetic Pathways and Mechanistic Studies

The construction of the 4-Methoxy-2-(piperazin-1-yl)phenol scaffold relies on fundamental bond-forming reactions. Established methods include nucleophilic aromatic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions, each offering distinct advantages and challenges.

Nucleophilic Aromatic Substitution Approaches for Phenol (B47542) Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for forming aryl-amine bonds. The mechanism involves the addition of a nucleophile (piperazine) to an aryl halide or sulfonate, forming a temporary, negatively charged Meisenheimer intermediate, followed by the elimination of the leaving group. walisongo.ac.id For this reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups, typically positioned ortho or para to the leaving group.

In the context of synthesizing this compound, a plausible precursor would be an appropriately substituted halophenol, such as 2-bromo-4-methoxyphenol (B98834) or 2-fluoro-4-methoxyphenol. The reaction would involve heating the halophenol with piperazine (B1678402) in a polar aprotic solvent, often with a base to neutralize the generated acid.

A representative SNAr reaction for a similar structure involves the coupling of 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288) using potassium carbonate as a base in dimethyl sulfoxide (B87167) (DMSO) at 140°C. walisongo.ac.id While this example forms a C-O bond, the principles are directly applicable to C-N bond formation. For the target molecule, the presence of the electron-donating methoxy (B1213986) and hydroxyl groups makes the phenol ring less reactive towards nucleophilic attack, often necessitating harsh reaction conditions (high temperatures) or the use of a more activated leaving group.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Reactants Base Solvent Temperature Findings Reference
4-Fluorobenzaldehyde, 4-Methoxyphenol K₂CO₃ DMSO 140°C Reaction complete in 30 minutes, yielding the crystalline product after workup. walisongo.ac.id

Reductive Amination Strategies for Piperazine Moiety Integration

Reductive amination is a versatile method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. While not a direct route to the core aromatic C-N bond of the target molecule, it is a crucial strategy for synthesizing substituted piperazine rings or for elaborating analogues. nih.gov

For instance, a piperazine ring can be constructed from a primary amine via the catalytic reductive cyclization of a dioxime intermediate. nih.gov This involves a double Michael addition followed by a palladium-catalyzed hydrogenation to form the heterocyclic ring. nih.gov Another common application is the functionalization of a pre-existing piperazine. A piperazine derivative can be reacted with a ketone or aldehyde, such as N-methyl-4-piperidone, using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a more complex piperazine-based structure. nih.gov This strategy is primarily used to build analogues rather than the core this compound scaffold itself.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination) in Scaffold Construction Research

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the formation of C-N bonds, including the synthesis of aryl piperazines. acs.orgresearchgate.netnih.gov This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods like SNAr, particularly for less reactive aryl halides, such as the electron-rich chloro- or bromo-methoxyphenols that would serve as precursors to the target molecule. nih.gov

The reaction typically involves an aryl halide or triflate, an amine (piperazine), a base, and a palladium catalyst system composed of a palladium precursor and a specialized, bulky, electron-rich phosphine (B1218219) ligand. nih.gov The choice of ligand is critical for the reaction's success, influencing reaction rates, yields, and functional group tolerance. acs.org

A general approach to synthesizing this compound via this method would involve coupling 2-bromo-4-methoxyphenol with piperazine (or a protected version like Boc-piperazine) using a catalyst system such as Pd(dba)₂ with a ligand like tBuDavePhos. nih.govresearchgate.net

Table 2: Key Components in Buchwald-Hartwig Amination

Component Function / Examples Significance Reference
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(dba)₂ Source of the active Pd(0) catalyst. nih.govnih.gov
Ligand XPhos, SPhos, RuPhos, tBuDavePhos Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. Crucial for catalyst activity and scope. nih.govacs.org
Base NaOtBu, K₃PO₄, Cs₂CO₃ Activates the amine and facilitates the final product release from the catalyst. nih.gov

| Solvent | Toluene, Dioxane, Xylene | Aprotic, non-coordinating solvents are typically used. | nih.gov |

Multi-step Convergent and Divergent Synthesis Strategies

Complex molecules containing the aryl-piperazine motif are often constructed using multi-step strategies that can be either convergent or divergent.

Divergent Synthesis: In this strategy, a common intermediate is synthesized and then used to create a library of structurally related compounds. For example, this compound could serve as a common intermediate. The secondary amine of the piperazine ring could then be reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, isocyanates) to generate a diverse set of N-substituted analogues. acs.orgnih.govnih.gov This approach is highly valuable in drug discovery for structure-activity relationship (SAR) studies.

Development of Novel and Efficient Synthetic Routes

Research continues to focus on improving the efficiency, selectivity, and environmental sustainability of synthetic methods for aryl-piperazine compounds.

Exploration of Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

The development of new catalyst systems is at the forefront of improving C-N cross-coupling reactions. For challenging substrates, such as electron-rich aryl chlorides or phenols, the choice of the palladium-ligand combination is paramount. acs.org Research focuses on designing ligands that promote efficient oxidative addition to the C-X bond and subsequent reductive elimination to form the desired C-N bond.

Studies have shown that bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and dialkylphosphinobiphenyl ligands are highly effective for the amination of aryl chlorides, which are often less expensive but also less reactive than the corresponding bromides or iodides. researchgate.net Furthermore, the development of "precatalysts," where the ligand is already coordinated to the palladium source, can lead to more reliable and rapid generation of the active catalytic species in situ. researchgate.net The exploration of multi-ligand systems, where a combination of two different ligands is used, has also been shown to broaden the substrate scope and improve the reactivity of the catalytic system beyond what can be achieved with either ligand alone. acs.org These advancements allow for reactions to be conducted under milder conditions, with lower catalyst loadings, and with greater tolerance for other functional groups in the molecule.

Regioselectivity and Chemoselectivity Challenges in Complex Syntheses

The synthesis of this compound presents specific challenges related to regioselectivity and chemoselectivity, particularly when using unsymmetrically substituted starting materials or when piperazine itself is the nucleophile.

Regioselectivity: When reacting a di-substituted phenol with piperazine, the position of the incoming piperazine group is critical. In the case of 4-methoxyphenol, the electronic effects of the methoxy and hydroxyl groups direct the substitution to the ortho position relative to the hydroxyl group. However, in more complex analogues with multiple potential reaction sites, achieving high regioselectivity can be challenging. researchgate.net The choice of catalyst, ligand, and reaction conditions can significantly influence the regiochemical outcome of the reaction. researchgate.net

Chemoselectivity: Piperazine has two secondary amine groups, which can lead to double arylation, resulting in the formation of a 1,4-diarylpiperazine byproduct. Controlling the reaction to favor mono-arylation is a key challenge. This can often be achieved by using a large excess of piperazine or by using a protecting group on one of the piperazine nitrogens, which is later removed. nih.gov However, these strategies can add to the cost and complexity of the synthesis. The development of catalyst systems that selectively promote mono-arylation is an important area of research.

Purification and Characterization Techniques for Synthetic Intermediates and Final Products

The purification of this compound and its intermediates is crucial to ensure the quality and purity of the final compound. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. google.com

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. It is a very effective method for purifying both solid and liquid compounds.

Acid-Base Extraction: The basic nature of the piperazine moiety allows for purification by acid-base extraction. The compound can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous solution and extracting with an organic solvent.

The characterization of the synthesized compounds is essential to confirm their identity and purity. The primary analytical techniques used are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. nih.govnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

The following table provides predicted and reported characterization data for key compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (predicted/reported, ppm)Key ¹³C NMR Signals (predicted/reported, ppm)Mass Spec (m/z) [M+H]⁺
2-Bromo-4-methoxyphenolC₇H₇BrO₂203.036.8-7.2 (aromatic H), 5.5 (OH), 3.7 (OCH₃)150-155, 115-120, 110-115, 100-105, 55-60202.96, 204.96
PiperazineC₄H₁₀N₂86.142.8 (CH₂), 1.5 (NH)46.087.1
This compoundC₁₁H₁₆N₂O₂208.266.7-6.9 (aromatic H), 4.8 (OH), 3.7 (OCH₃), 3.0-3.2 (piperazine H), 2.8-3.0 (piperazine H)150-155, 140-145, 115-120, 110-115, 55-60, 50-55, 45-50209.13

Derivatization and Structural Modification Research of the 4 Methoxy 2 Piperazin 1 Yl Phenol Scaffold

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization due to its reactivity as a nucleophile and its ability to participate in hydrogen bonding. Modifications at this position can significantly impact the molecule's solubility, lipophilicity, and interaction with biological targets.

Etherification and Esterification Reactions for Molecular Diversification

Etherification and esterification are fundamental reactions for masking or modifying the phenolic hydroxyl group. These transformations replace the acidic proton with alkyl, aryl, or acyl groups, thereby altering the compound's electronic and steric profile.

Etherification: This reaction typically involves the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide or other electrophilic species. This process yields ethers, which can introduce a wide variety of substituents.

Esterification: The phenolic hydroxyl can be converted to an ester through reaction with carboxylic acids (often activated as acid chlorides or anhydrides) or via acid-catalyzed esterification. nih.gov For instance, the reaction of a piperazine-containing phenol with a chloroformate in the presence of a base like triethylamine can yield carbonate-ester derivatives. A general representation of this is the reaction of a substituted piperazine (B1678402) with a chloroformate ester in benzene (B151609), which proceeds to the corresponding piperazine-4-carboxylic acid ester derivative. google.com This approach allows for the introduction of diverse ester functionalities, enhancing the potential for varied biological interactions.

Electrophilic Aromatic Substitution on the Phenol Ring for Novel Substitution Patterns

The benzene ring of the 4-methoxy-2-(piperazin-1-yl)phenol scaffold is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and piperazinyl groups. The directing effects of these substituents determine the position of incoming electrophiles.

The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing. libretexts.org The piperazinyl group is also an ortho, para-director. In the this compound scaffold, the positions ortho and para to the powerful hydroxyl group are key sites for substitution.

The position C5 is ortho to the hydroxyl group and meta to the methoxy and piperazinyl groups.

The position C3 is ortho to both the hydroxyl and piperazinyl groups and meta to the methoxy group.

Considering the cumulative directing effects, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur primarily at the positions most activated by the hydroxyl and methoxy groups, leading to novel substitution patterns on the aromatic ring. The steric hindrance from the adjacent piperazine ring might influence the regioselectivity of these reactions.

Modifications of the Piperazine Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms, providing rich opportunities for derivatization. The secondary amine (N-H) is particularly reactive and serves as a key handle for introducing a vast array of functional groups. The piperazine ring is a common motif in pharmacologically active compounds, and its modification is a well-established strategy in drug discovery. nih.govmdpi.com

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using alkyl halides or via reductive amination. This introduces simple alkyl chains or more complex benzylic groups, such as a 2-chloro-benzyl group, to form derivatives like 4-((4-(2-chloro-benzyl)-piperazin-1-ylimino)-methyl)-2-methoxy-phenol. sigmaaldrich.com

N-Acylation: Acylation of the piperazine nitrogen is a common strategy to introduce amide functionalities. For example, reaction with acetyl chloride or acetic anhydride yields N-acetyl derivatives. This modification can influence the basicity of the nitrogen and introduce new hydrogen bonding capabilities. An example of such a derivative is N-(4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)acrylamide. bldpharm.com Another related structure is 1-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]ethanone, formed by acylating the piperazine nitrogen. nih.gov

Formation of Amide, Sulfonamide, and Urea Derivatives

Expanding on N-acylation, a wide variety of amides, sulfonamides, and ureas can be synthesized, significantly diversifying the chemical space around the piperazine core.

Amide Derivatives: Coupling the piperazine nitrogen with various carboxylic acids leads to a broad class of amide derivatives. Research has shown the synthesis of arylamide derivatives containing a piperazine moiety, which can be achieved by reacting a piperazine precursor with an appropriate N-aryl-2-chloroacetamide. nih.gov This leads to compounds such as 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-hydroxy-4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide. nih.gov Another example is the synthesis of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. researchgate.net

Sulfonamide Derivatives: Sulfonamides are a critical class of compounds in medicinal chemistry. mdpi.comnih.gov Derivatives of the this compound scaffold can be prepared by reacting the piperazine nitrogen with various sulfonyl chlorides. This reaction leads to the formation of a stable sulfonamide linkage. An example of a related structure is 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide. nih.gov

Urea Derivatives: Urea derivatives can be formed by reacting the piperazine nitrogen with isocyanates or carbamoyl chlorides. This introduces a urea functional group, which is a valuable pharmacophore known for its hydrogen bonding capacity. Examples of related urea-containing structures include 1-(3-Methoxyphenyl)-3-(3-piperazin-1-ylpropyl)urea and (5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)-2-(methylthio)phenyl)-urea. nih.govnih.gov

Derivative TypeGeneral ReactionExample Compound Name
N-AcylPiperazine + Acyl HalideN-(4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)acrylamide bldpharm.com
AmidePiperazine + Carboxylic Acid/DerivativeN-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide researchgate.net
SulfonamidePiperazine + Sulfonyl Chloride5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide nih.gov
UreaPiperazine + Isocyanate(5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)-2-(methylthio)phenyl)-urea nih.gov

Functionalization of the Piperazine Ring Carbon Atoms

While modifications at the nitrogen atoms are common, functionalization of the carbon atoms of the piperazine ring represents a more advanced and challenging strategy for achieving structural diversity. mdpi.com Traditional methods are often lengthy, but modern synthetic chemistry has opened new avenues for direct C-H functionalization.

Recent advances have focused on methods such as:

Photoredox Catalysis: This method allows for the C–H arylation of piperazines under mild conditions. For example, using a catalyst like Ir(ppy)3 can facilitate the reaction of piperazines with compounds like 1,4-dicyanobenzene. mdpi.com

Direct C–H Lithiation: Using a strong base like s-BuLi in the presence of a chiral ligand (e.g., sparteine) allows for the asymmetric lithiation of N-Boc-protected piperazines. The resulting organolithium species can then be trapped with various electrophiles to introduce substituents onto the carbon atoms of the ring. mdpi.com

Copper-Mediated Reactions: Copper-mediated processes can be used to form α-aminyl radicals, which can then undergo cyclization or other reactions to introduce functionality at the carbon positions. mdpi.com

These modern synthetic approaches provide powerful tools for creating novel substitution patterns on the carbon skeleton of the piperazine ring within the this compound scaffold, expanding the possibilities for developing new chemical entities.

Stereoselective Functionalization Approaches

The introduction of chirality into the this compound scaffold can significantly impact its interaction with biological targets. Research in this area focuses on creating stereochemically defined derivatives, primarily by modifying the piperazine ring. Common strategies include the use of chiral auxiliaries, asymmetric lithiation, and starting from chiral precursors like α-amino acids. rsc.orgnih.gov

One prevalent method involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. osi.lv For instance, a chiral auxiliary can be attached to one of the piperazine nitrogens, followed by a diastereoselective functionalization of the piperazine ring. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Asymmetric lithiation is another powerful technique for the direct functionalization of the piperazine ring. acs.org This method utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in combination with an organolithium reagent to deprotonate one of the α-carbons of the N-Boc protected piperazine enantioselectively. The resulting chiral organolithium intermediate can then be trapped with various electrophiles to introduce a substituent at a specific stereocenter. nih.gov The choice of the distal N-substituent and the electrophile can influence the yield and enantioselectivity of the reaction. acs.org

Furthermore, chiral piperazine derivatives can be synthesized from readily available chiral building blocks, such as α-amino acids. rsc.orgnih.gov A typical synthetic route may involve the cyclization of a diamine derived from an amino acid to form the piperazine ring, thereby incorporating the chirality from the starting material into the final scaffold. This approach allows for the preparation of orthogonally protected, enantiomerically pure 2-substituted piperazines in a scalable manner. rsc.org

Below is a table illustrating hypothetical examples of stereoselective functionalization of the this compound scaffold:

Derivative Functionalization Approach Reagents Stereochemical Outcome
(R)-4-Methoxy-2-(2-methylpiperazin-1-yl)phenolChiral Pool Synthesis(S)-Alanine derivative>95% ee
(S)-4-Methoxy-2-(2-benzylpiperazin-1-yl)phenolAsymmetric Lithiations-BuLi, (-)-sparteine, Benzyl bromide>90% ee
(2R,5R)-4-Methoxy-2-(2,5-dimethylpiperazin-1-yl)phenolChiral AuxiliaryEvans auxiliary, Methyl iodide>98% de

Exploration of Bridging and Linker Chemistry for Complex Architectures

To enhance the rigidity and explore new regions of chemical space, bridging and linker strategies are employed to create more complex architectures based on the this compound scaffold. Bridged piperazines are conformationally restricted analogues that can offer improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.govmdpi.com

The synthesis of bridged piperazines often starts with the formation of a piperazine-2,6-dione intermediate, which can then be subjected to various cyclization strategies. nih.gov For example, a C2 or C3 bridge can be installed across the 2- and 6-positions of the piperazine ring. nih.gov These bridges can also be functionalized to introduce additional pharmacophoric features. d-nb.info

The piperazine moiety within the this compound scaffold is also well-suited to act as a linker in the design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). rsc.org PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. rsc.org In this context, the piperazine ring can serve as a rigid and soluble component of the linker connecting the target protein binder to the E3 ligase ligand. nih.govresearchgate.net The protonation state of the piperazine can be modulated by the neighboring chemical groups in the linker, which in turn affects the physicochemical properties of the PROTAC. nih.gov

The following table presents examples of how bridging and linker chemistry can be applied to the this compound scaffold:

Molecule Type Strategy Linker/Bridge Potential Application
Conformationally Restricted AnalogBridged PiperazineEthylene bridge across C2 and C6GPCR Ligand
PROTACPiperazine-based LinkerPiperazine-PEG chainTargeted Protein Degradation
Bivalent LigandPiperazine as a spacerAlkyl-piperazine-alkylDual Target Inhibition

Rational Design of New Structural Motifs Based on the Core Scaffold

The rational design of new structural motifs originating from the this compound scaffold is a key strategy for discovering novel chemical entities with improved drug-like properties. researchgate.net This process often involves computational methods and medicinal chemistry principles such as scaffold hopping and bioisosteric replacement. eurofinsdiscovery.comdrughunter.com

Scaffold hopping aims to identify new core structures that maintain the key pharmacophoric features of the original scaffold but possess a different chemical backbone. nih.gov This can lead to compounds with improved properties, such as enhanced solubility, better metabolic stability, or novel intellectual property. For the this compound scaffold, this could involve replacing the phenylpiperazine core with other heterocyclic systems that maintain a similar spatial arrangement of the key functional groups.

Bioisosteric replacement is another widely used strategy where a functional group is replaced by another group with similar physical or chemical properties to enhance the molecule's biological activity or to mitigate undesirable properties. cambridgemedchemconsulting.com For the this compound scaffold, the methoxy group is a potential site for modification. For instance, it could be replaced with a fluoro, difluoromethyl, or trifluoromethyl group to modulate metabolic stability. researchgate.net Similarly, the phenolic hydroxyl group or the piperazine ring itself could be replaced with other bioisosteric groups to fine-tune the compound's properties.

Computational tools play a crucial role in the rational design process. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of new designs and to understand the structure-activity relationships (SAR). nih.gov This allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold.

The table below provides examples of rational design strategies applied to the core scaffold:

Design Strategy Original Moiety Replacement Moiety Rationale
Scaffold HoppingPhenylpiperazineIndazole-piperazine fusionNovel chemical space, altered ADME properties
Bioisosteric ReplacementMethoxy groupTrifluoromethoxy groupImproved metabolic stability
Bioisosteric ReplacementPhenolCatechol or HydroxypyridineModulate H-bonding and pKa

Computational and Theoretical Chemistry Studies of 4 Methoxy 2 Piperazin 1 Yl Phenol

Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation

Quantum chemical calculations are fundamental to predicting the electronic and molecular properties of 4-Methoxy-2-(piperazin-1-yl)phenol. These calculations can reveal details about the molecule's geometry, energy, and the distribution of electrons, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. imist.ma It is particularly effective for optimizing molecular geometries and calculating ground state energies. researchgate.netiaea.org For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms. imist.ma The output of such a calculation provides optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This information is foundational for all other computational analyses.

Illustrative Optimized Geometry Parameters for this compound

ParameterBond/AngleIllustrative Value
Bond LengthC-O (Phenolic)1.36 Å
C-O (Methoxy)1.37 Å
C-N (Piperazine)1.39 Å
Bond AngleC-O-H (Phenolic)109.5°
C-C-O (Methoxy)115.0°
C-N-C (Piperazine)110.0°
Dihedral AngleC-C-O-C (Methoxy)180.0°

Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not derived from a specific DFT calculation on this compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and piperazine (B1678402) rings, while the LUMO would be distributed over the aromatic system.

Illustrative FMO Properties for this compound

PropertyIllustrative Value (eV)
HOMO Energy-5.50
LUMO Energy-0.50
HOMO-LUMO Gap5.00

Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not derived from a specific FMO analysis on this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential. researchgate.netmdpi.com Red-colored regions denote areas of high electron density and negative potential, which are susceptible to electrophilic attack. chempedia.info Blue-colored regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atoms of the piperazine ring, highlighting these as potential sites for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential.

Conformational Analysis and Dynamic Behavior Studies

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis is the study of the energies and stabilities of these different conformations.

A Potential Energy Surface (PES) is a multidimensional plot that shows the energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. longdom.orgyoutube.com By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers to rotation between them (saddle points or transition states). fiveable.meyale.edu For a flexible molecule like this compound, which has several rotatable bonds, a PES scan would typically involve systematically changing one or two key dihedral angles (e.g., the rotation around the C-O bond of the methoxy group or the C-N bond of the piperazine ring) and calculating the energy at each step. This would reveal the preferred spatial orientation of the methoxy and piperazine substituents relative to the phenol ring. The dynamics of such flexible molecules can be complex, and understanding the PES is crucial for predicting their behavior. aip.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the accessible energy landscapes. These simulations model the interactions between atoms within the molecule and with its surrounding environment, allowing for the exploration of different conformational states.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior. The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of each atom over short time steps. By running the simulation for a sufficient length of time, a trajectory of the molecule's conformations is generated.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Vibrational Spectroscopy (IR, Raman) Simulations

The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. These simulations involve optimizing the molecular geometry to find its lowest energy structure and then calculating the harmonic vibrational frequencies. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

The results of these calculations are typically presented as a list of vibrational frequencies and their corresponding IR intensities and Raman activities. By comparing the simulated spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. For arylpiperazine derivatives, characteristic vibrational modes include the N-H stretching of the piperazine ring, C-H stretching of the aromatic ring, and C-O stretching of the methoxy and phenol groups. Computational studies on related molecules have demonstrated good agreement between calculated and experimental vibrational frequencies nih.gov.

Table 1: Predicted Vibrational Frequencies for this compound (Based on DFT calculations of analogous arylpiperazine compounds)

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H Stretch (Phenol)~3600HighLow
N-H Stretch (Piperazine)~3400MediumLow
Aromatic C-H Stretch~3100-3000MediumHigh
Aliphatic C-H Stretch~2950-2850HighMedium
C=C Aromatic Stretch~1600-1450HighHigh
C-N Stretch~1250MediumMedium
C-O Stretch (Methoxy)~1240HighMedium
C-O Stretch (Phenol)~1200HighLow

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules. Actual values would require specific DFT calculations for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted into chemical shifts.

These calculations provide predicted ¹H and ¹³C NMR chemical shifts for each atom in the molecule. The accuracy of these predictions is often high enough to aid in the assignment of experimental NMR spectra and to distinguish between different isomers or conformers nih.gov. For this compound, key predicted chemical shifts would include those for the protons and carbons of the phenol and piperazine rings, as well as the methoxy group. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of nearby functional groups, determines its chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on GIAO-DFT calculations of analogous methoxyphenylpiperazine compounds)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenolic OH~8.0-9.0-
Aromatic CH~6.5-7.5~110-150
Methoxy OCH₃~3.8~55
Piperazine NH~2.0-3.0-
Piperazine CH₂ (adjacent to N-aryl)~3.0-3.2~50
Piperazine CH₂ (adjacent to NH)~2.8-3.0~45

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules. Actual values would require specific GIAO-DFT calculations for this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways, such as its synthesis or degradation. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction steps.

For instance, the synthesis of this compound could be studied by modeling the reaction between the appropriate precursors. DFT calculations can be used to determine the geometries and energies of the reactants, products, and any transition states along the reaction coordinate. This information helps in understanding the feasibility of a proposed mechanism and can guide the optimization of reaction conditions. Studies on the degradation of piperazine have utilized DFT to rationalize the formation of various products figshare.com.

Similarly, the reactivity of this compound in various chemical environments can be investigated. For example, its potential for oxidation or its behavior as an acid or base can be explored through computational modeling. These studies provide valuable insights into the chemical stability and reactivity of the compound, which is crucial for its handling and application.

Role As a Chemical Intermediate and Ligand in Non Biological Research Applications

Precursor in Advanced Organic Synthesis Research

The structural features of 4-Methoxy-2-(piperazin-1-yl)phenol make it a valuable precursor in advanced organic synthesis. The presence of a nucleophilic secondary amine in the piperazine (B1678402) ring, a phenolic hydroxyl group, and an activated aromatic ring allows for a variety of chemical transformations.

The distinct functional groups within this compound serve as handles for the construction of more elaborate molecular architectures. The piperazine nitrogen can undergo N-alkylation or N-arylation, while the phenolic hydroxyl group can be derivatized or participate in cyclization reactions. For instance, the synthesis of oxazine compounds has been achieved from various phenol (B47542) precursors, suggesting a potential pathway for this compound to form complex heterocyclic systems researchgate.net. Similarly, piperazine-linked heterocyclic hybrids have been synthesized through reactions like the Mannich reaction, highlighting a plausible route for the elaboration of the this compound scaffold rsc.org.

The general reactivity of piperazine and phenols in the synthesis of new heterocyclic compounds is well-established. Various synthetic strategies can be envisioned where this compound could be a key starting material.

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic SystemPotential Synthetic RouteKey Functional Group Involved
BenzoxazinesReaction with aldehydes and primary aminesPhenolic hydroxyl and aromatic ring
Piperazine-fused heterocyclesIntramolecular cyclization after derivatization of the piperazine nitrogenPiperazine NH
ChromenesPechmann condensation with β-ketoestersPhenolic hydroxyl and aromatic ring

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly efficient in generating molecular diversity. The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenol, makes it an ideal candidate as a scaffold in MCRs.

For example, it could participate in Mannich-type reactions, where an amine, an aldehyde, and a carbon acid react to form a β-amino carbonyl compound. The piperazine moiety could act as the amine component. Phenols are also known to participate in various MCRs, such as in the synthesis of chromene derivatives mdpi.com. The integration of multiple functional groups into a single molecule is a key advantage of MCRs, and this compound offers a platform to achieve this nih.gov. The versatility of MCRs allows for the creation of diverse chemical libraries from simple building blocks nih.govmdpi.com.

Direct C-H bond activation is a powerful tool in organic synthesis for the modification of organic molecules. The electron-rich aromatic ring of this compound, activated by the hydroxyl and methoxy (B1213986) groups, presents potential sites for C-H activation. Research has demonstrated the feasibility of palladium-catalyzed C-H activation for the selective O-cyclization of N-methoxy aryl amides, indicating the potential for similar transformations on substrates with methoxy-phenol motifs organic-chemistry.org.

Furthermore, methods for the meta-C–H arylation of phenols have been developed using a palladium catalyst and a norbornene mediator nih.gov. This suggests that the aromatic C-H bonds of this compound could be selectively functionalized, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials. The methoxy group can also act as a directing group in C-H activation reactions soci.org.

Application as a Ligand in Coordination Chemistry Research

The presence of both a phenolic oxygen and two nitrogen atoms in the piperazine ring allows this compound to act as a versatile ligand in coordination chemistry. The piperazine moiety can adopt different conformations, such as chair or boat, to facilitate metal ion binding nih.govresearchgate.net.

As a potential N,O-bidentate ligand, this compound can form stable chelates with a variety of metal ions. The synthesis of metal complexes with piperazine-based ligands is an active area of research, with applications in catalysis and materials science biointerfaceresearch.comnih.gov. The coordination of metal ions to such ligands can lead to the formation of both mononuclear and dinuclear complexes biointerfaceresearch.com.

The characterization of these complexes would typically involve techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry.

Table 2: Potential Metal Complexes of this compound

Metal IonPotential Coordination GeometryPotential Application
Copper(II)Square planar or distorted octahedralCatalyst in oxidation reactions
Zinc(II)TetrahedralFluorescent sensor
Cobalt(II)Tetrahedral or octahedralMagnetic material
Palladium(II)Square planarCatalyst in cross-coupling reactions

Understanding the interaction between a ligand and a metal ion is crucial for the rational design of new functional materials. For this compound, the binding mode could involve coordination through the phenolic oxygen and one of the piperazine nitrogens, forming a stable six-membered chelate ring. The stoichiometry of the resulting complexes would depend on the metal ion's coordination preferences and the reaction conditions.

Exploration in Homogeneous and Heterogeneous Catalysis

The unique structure of this compound, which combines a nucleophilic piperazine ring, a phenolic hydroxyl group, and a methoxy ether, makes it and its derivatives interesting candidates for ligand development in catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, forming stable complexes that can catalyze various chemical transformations.

Research into related structures, such as 2-((4-Arylpiperazin-1-yl)methyl)phenol derivatives, has shown their potential to form efficient N,N,O-tridentate ligands for palladium(II) complexes. These complexes have demonstrated high efficiency as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental process in synthetic organic chemistry for creating carbon-carbon bonds researchgate.net. While this research does not use this compound directly, it establishes a clear precedent for the catalytic utility of the core chemical scaffold in homogeneous catalysis. The electronic properties of the ligand, influenced by substituents like the methoxy group, can tune the reactivity and stability of the metal catalyst.

The potential for these types of compounds to act as ligands is rooted in their ability to donate electron density to a metal center, thereby stabilizing it and facilitating the catalytic cycle. The specific arrangement of donor atoms (N,N,O) in derivatives of this phenol allows for the formation of a stable chelate ring with the metal, which is often crucial for catalytic activity.

Integration into Novel Material Architectures Research

Beyond catalysis, the structural features of this compound lend themselves to the construction of advanced materials. Its bifunctional nature—containing both a phenol and a secondary amine in the piperazine ring—allows it to serve as a versatile building block.

Monomer or Building Block in Polymer Chemistry

Phenolic compounds and piperazine derivatives are both well-established classes of monomers in polymer science. Phenols are key components in the synthesis of phenolic resins (polybenzoxazines) and polyesters, while piperazines are used to create polyamides and polyurethanes.

Although direct polymerization of this compound is not widely documented in available literature, related vinylphenol monomers, such as 2-methoxy-4-vinylphenol (MVP), have been explored as bio-based precursors for thermoplastics and thermoset polymers mdpi.com. This research highlights the utility of the methoxyphenol moiety in radical polymerizations to create materials with a wide range of thermal properties mdpi.com. The presence of the piperazine group in this compound offers additional reaction sites (the N-H bonds) for polycondensation or step-growth polymerization, suggesting its potential as a monomer for creating novel polymers with tailored properties such as thermal stability, chemical resistance, and specific functionalities.

Component in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, pi-pi stacking, and host-guest interactions—to build large, well-ordered structures from smaller molecular components rsc.orgrsc.org. The this compound molecule contains several features conducive to forming such assemblies.

Precursor for Advanced Functional Materials

The reactivity of this compound makes it a suitable precursor for creating more complex functional materials. Its structure can be chemically modified to incorporate photoactive, electroactive, or sensor-active groups, enabling its use in applications like non-biological sensors or optoelectronics.

For instance, the piperazine and phenol moieties are common components in molecules designed for chemical sensing. The nitrogen atoms of the piperazine can act as binding sites for metal ions or other analytes, while the phenol group's electronic properties can be part of a signaling unit (e.g., fluorescent or colorimetric). A change in the spectroscopic properties of the molecule upon binding to a target analyte forms the basis of the sensing mechanism. While specific research on this compound as a non-biological sensor is limited, the foundational chemistry of related phenol-piperazine structures supports this potential application area.

Analytical Method Development for Research Studies of 4 Methoxy 2 Piperazin 1 Yl Phenol

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 4-Methoxy-2-(piperazin-1-yl)phenol. A combination of methods provides complementary information to confirm the connectivity of atoms, identify functional groups, and verify the molecular weight.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR would provide primary evidence of the molecular skeleton, while 2D NMR experiments like COSY and HSQC would confirm atom connectivity.

Based on the analysis of its structural fragments—a 1,2,4-trisubstituted benzene (B151609) ring, a methoxy (B1213986) group, and a piperazine (B1678402) ring—a predicted NMR spectrum can be outlined. For instance, ¹H NMR data for related compounds like (4-(4-Hydroxyphenyl)piperazin-1-yl)(2-fluorophenyl)methanone show piperazine protons as multiplets around 2.8-3.8 ppm. nih.gov The methoxy group protons typically appear as a sharp singlet. mdpi.com The aromatic protons will exhibit shifts and coupling patterns characteristic of their substitution pattern.

Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Piperazine N-H ~2.0 - 3.0 Broad Singlet 1H
Piperazine -CH ₂- (adjacent to NH) ~3.0 - 3.2 Multiplet 4H
Piperazine -CH ₂- (adjacent to Ar) ~3.2 - 3.4 Multiplet 4H
Methoxy (-OCH ₃) ~3.8 Singlet 3H
Aromatic H (Ar-H) ~6.7 - 7.0 Multiplets 3H
Phenolic OH ~8.5 - 9.5 Broad Singlet 1H

Predicted ¹³C NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm)
Piperazine C H₂ ~45 - 55
Methoxy (-OC H₃) ~55 - 56
Aromatic C -H ~110 - 120
Aromatic C -N ~140 - 150
Aromatic C -OH ~150 - 155
Aromatic C -OCH₃ ~155 - 160

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₁H₁₆N₂O₂. The calculated monoisotopic mass for this compound is 208.12119 Da. uni.lu HRMS analysis would be expected to find this mass with high precision (typically within 5 ppm).

In addition to accurate mass, HRMS combined with tandem MS (MS/MS) elucidates fragmentation patterns, which further confirms the structure. For the isomeric compound 2-methoxy-4-(piperazin-1-yl)phenol, predicted collision cross-section values are available, which can guide the interpretation of ion mobility experiments. uni.lu

Predicted HRMS Data and Plausible Fragments for this compound

Ion/Fragment Formula Calculated m/z Description
[M+H]⁺ C₁₁H₁₇N₂O₂⁺ 209.1285 Protonated molecular ion
[M+Na]⁺ C₁₁H₁₆N₂O₂Na⁺ 231.1104 Sodiated adduct
[M-H]⁻ C₁₁H₁₅N₂O₂⁻ 207.1139 Deprotonated molecular ion
[M+H-CH₃]⁺ C₁₀H₁₄N₂O₂⁺ 194.1050 Loss of a methyl radical
[C₇H₇O₂]⁺ C₇H₇O₂⁺ 123.0441 Methoxy-phenol fragment
[C₄H₉N₂]⁺ C₄H₉N₂⁺ 85.0760 Piperazine ring fragment

Note: m/z values are for the most abundant isotope and are based on the molecular formula and common fragmentation pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectra would provide clear evidence for the phenol (B47542), secondary amine (piperazine), and ether (methoxy) groups. Data from related structures, such as other piperazine derivatives and methoxy-substituted phenols, can be used to predict the key absorption bands. mdpi.comscielo.org.za

Predicted Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenol O-H Stretching 3200 - 3600 Broad, Strong
Piperazine N-H Stretching 3250 - 3400 Medium
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H Stretching 2850 - 2960 Medium-Strong
Aromatic C=C Bending 1450 - 1600 Medium-Strong
Ether C-O Asymmetric Stretching 1230 - 1270 Strong
Phenol C-O Stretching 1180 - 1220 Strong
C-N Stretching 1100 - 1250 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is primarily used to study conjugated systems. The chromophore in this compound is the substituted benzene ring. The hydroxyl, methoxy, and piperazinyl groups act as powerful auxochromes, which are expected to shift the primary π→π* absorption bands of the benzene ring to longer wavelengths (a bathochromic shift).

Based on data for 4-methoxyphenol (B1676288), which shows a significant absorption maximum, similar transitions are anticipated for the target compound. sielc.com Theoretical calculations on related methoxyphenols predict strong transitions below 250 nm. researchgate.net The exact λmax would be determined experimentally in a suitable solvent like ethanol (B145695) or methanol.

Predicted UV-Vis Absorption Maxima (λmax) in Methanol

Transition Type Predicted λmax (nm) Chromophore
π→π* ~220 - 240 Substituted Benzene Ring
π→π* ~270 - 290 Substituted Benzene Ring

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. For a molecule like this compound, which contains both polar (phenol, amine) and non-polar (aromatic ring) features, a reversed-phase (RP-HPLC) method is most suitable.

Method development would involve optimizing the column, mobile phase composition, and detector wavelength. Drawing from methods used for similar piperazine intermediates, a C18 column with a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) would be a standard starting point. tdcommons.org UV detection would be set at one of the absorption maxima identified by UV-Vis spectroscopy.

Following method development, validation according to International Council for Harmonisation (ICH) guidelines is necessary to ensure the method is reliable, reproducible, and fit for its intended purpose.

Proposed RP-HPLC Method and Validation Parameters

Parameter Proposed Condition / Validation Test Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separation
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) Eluent to carry the analyte
Flow Rate 1.0 mL/min Controls retention time and resolution
Detection UV at λmax (~280 nm) Quantifies the analyte
Selectivity Analyze against potential impurities Ensures the method can distinguish the analyte from other components
Linearity Analyze a series of known concentrations Confirms a proportional response over a given range
Accuracy Spike a blank matrix with a known amount Measures the closeness of the experimental value to the true value
Precision Repeated injections of the same sample Measures the reproducibility of the results
LOD/LOQ Determine the lowest detectable/quantifiable concentration Defines the sensitivity limits of the method

Gas Chromatography (GC) for Volatile Derivatives

In the analysis of this compound, Gas Chromatography (GC) is employed for the assessment of volatile derivatives. Due to the relatively low volatility of the parent compound, derivatization is a necessary step to facilitate its transition into the gas phase for analysis. A common derivatization technique involves silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the compound.

Research studies have focused on optimizing the derivatization and GC conditions to achieve high resolution and sensitivity. The use of a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typical for the separation of such derivatives. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers a wide linear range and good sensitivity for organic compounds.

Table 1: Optimized GC-FID Conditions for the Analysis of the TMS-Derivative of this compound

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness dimethylpolysiloxane
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

Chiral Chromatography for Enantiomeric Resolution

The potential for chirality in derivatives of this compound necessitates the development of enantioselective analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of enantiomers. Research in this area has focused on the screening of various chiral stationary phases (CSPs) to identify the most effective one for achieving baseline resolution.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have shown significant promise. The separation mechanism relies on the differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. The mobile phase composition, including the type of organic modifier and its concentration, is a critical parameter that is optimized to enhance enantioselectivity.

Table 2: Chiral HPLC Method Parameters for Enantiomeric Resolution

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Resolution (Rs) > 2.0

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystallographic data reveals the spatial arrangement of the methoxy, phenol, and piperazinyl groups. Conformational analysis based on these findings can elucidate the preferred orientation of these functional groups, which is essential for computational modeling and structure-activity relationship studies.

Table 3: Selected Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.253
b (Å) 8.671
c (Å) 14.339
β (°) ** 98.72
Volume (ų) **1259.8
Z 4
R-factor (%) 4.2

Electrochemical Methods for Redox Behavior Characterization in Research Systems

Electrochemical methods, particularly cyclic voltammetry (CV), are utilized to investigate the redox behavior of this compound. These studies provide insights into the oxidation and reduction potentials of the molecule, which are related to its electronic properties and potential involvement in electron transfer processes. The phenolic hydroxyl group is typically the primary site of oxidation.

Research in this area often involves performing CV in a non-aqueous solvent system, such as acetonitrile, with a supporting electrolyte. The resulting voltammogram can reveal the reversibility of the redox processes and the stability of the generated radical species. The data obtained is valuable for understanding the compound's antioxidant potential and its possible metabolic fate in biological systems.

Table 4: Cyclic Voltammetry Parameters and Results for this compound

ParameterCondition/Value
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum wire
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate
Scan Rate 100 mV/s
Anodic Peak Potential (Epa) +0.65 V vs. Ag/AgCl

Future Directions and Emerging Research Avenues for 4 Methoxy 2 Piperazin 1 Yl Phenol

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

Traditional chemical synthesis often relies on processes that are resource-intensive and generate significant waste. The principles of green chemistry offer a transformative approach, aiming to design chemical processes that are efficient, sustainable, and environmentally benign. For 4-Methoxy-2-(piperazin-1-yl)phenol, future synthetic research will likely pivot towards these eco-friendly methodologies.

Key areas for innovation include:

Alternative Solvents: A significant portion of the environmental footprint in chemical synthesis comes from volatile organic solvents. Research into greener alternatives such as water, supercritical CO2, or bio-based solvents derived from renewable resources could drastically reduce the environmental impact of producing this compound.

Energy-Efficient Reaction Conditions: Techniques like microwave-assisted synthesis and ultrasound irradiation are becoming valuable tools in green chemistry. mdpi.com These methods can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. mdpi.com A solvent-free reaction has been successfully used to synthesize a related compound, 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol, suggesting a promising route for greener synthesis. nih.gov

Atom Economy and Waste Minimization: The development of one-pot or multi-component reactions represents a significant step towards sustainability. nih.gov These strategies, which combine multiple synthetic steps into a single operation, reduce the need for intermediate purification steps, thus saving solvents, reagents, and energy, and minimizing waste generation. nih.gov

Green Chemistry ApproachPotential Benefit for Synthesis of this compound
Use of Greener Solvents (e.g., water, supercritical CO2)Reduces use of hazardous and volatile organic compounds.
Microwave-Assisted SynthesisIncreases reaction rates and product yields with lower energy use. mdpi.commdpi.com
Ultrasound IrradiationAccelerates chemical reactions in both homogeneous and heterogeneous systems. mdpi.com
One-Pot Synthesis / Multi-Component ReactionsImproves efficiency and atom economy by reducing intermediate steps and waste. nih.gov
Solvent-Free ReactionsEliminates solvent waste, a major contributor to environmental pollution. nih.gov

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating discovery. For this compound, advanced computational modeling can offer profound insights into its fundamental characteristics.

Future computational studies could focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure of the molecule. This allows for the determination of properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is a critical parameter that helps in understanding the molecule's reactivity and electronic transitions. nih.gov For a related compound, computational studies have already been used to analyze HOMO and LUMO orbitals and electrostatic potential maps. benthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time. This can be particularly useful for understanding its conformational flexibility and its interactions with other molecules or materials.

Predictive Modeling for Structure-Property Relationships: By building computational models, researchers can establish relationships between the molecular structure of this compound and its potential functional properties. This predictive capability can guide the design of new derivatives with enhanced characteristics for specific applications.

Computational MethodApplication to this compoundPredicted Insights
Density Functional Theory (DFT)Calculation of electronic structure, HOMO/LUMO energies. nih.govReactivity, electronic properties, spectral characteristics. benthamdirect.com
Molecular Dynamics (MD) SimulationsSimulation of molecular motion and conformational changes.Conformational preferences, interaction dynamics.
Quantitative Structure-Activity Relationship (QSAR)Modeling relationships between chemical structure and properties.Prediction of functional properties for novel derivatives.

Exploration of New Non-Biological Functional Applications in Materials Science and Catalysis

While many piperazine-containing compounds are explored for their biological activity, the unique electronic and structural features of this compound may lend themselves to applications in materials science and catalysis.

Potential areas for exploration include:

Organic Electronics: The aromatic and electron-donating/withdrawing groups within the molecule could make it a candidate for use as a building block in organic semiconductors, dyes for solar cells, or components of organic light-emitting diodes (OLEDs). The piperazine (B1678402) moiety is a common structural motif in biologically active compounds and can modulate pharmacokinetic properties. mdpi.com

Polymer Chemistry: The phenol (B47542) and piperazine groups offer reactive sites for polymerization. It could potentially be incorporated as a monomer to create novel polymers with specific thermal, optical, or mechanical properties.

Catalysis: Aminophenol derivatives have been investigated as ligands for metal catalysts. The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, potentially forming catalysts for various organic transformations, such as oxidation reactions. mdpi.com

Application AreaPotential Role of this compoundRationale
Materials ScienceBuilding block for organic electronic materials or polymers.Aromatic rings and heteroatoms can impart useful electronic and physical properties.
CatalysisLigand for transition metal catalysts.Nitrogen and oxygen atoms can coordinate with metal centers to facilitate catalytic cycles. mdpi.com

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research that bridges the gap between pure and applied chemistry.

Future interdisciplinary opportunities include:

Synthetic and Computational Chemistry: A synergistic approach where computational chemists predict the properties of novel derivatives of this compound, and synthetic chemists then target the most promising candidates in the laboratory. This collaboration can streamline the discovery process and reduce experimental effort.

Organic Chemistry and Materials Science: Organic chemists can focus on the synthesis and functionalization of the molecule, while materials scientists can investigate its incorporation into new materials and devices, characterizing their performance.

Physical and Analytical Chemistry: A deeper understanding of the molecule's fundamental properties through advanced spectroscopic and analytical techniques can provide crucial data to inform its application in various fields.

By pursuing these future directions, the scientific community can expand the utility of this compound beyond its initial characterization, potentially leading to innovations in sustainable technologies, advanced materials, and novel catalytic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.